molecular formula C20H16N4O4S2 B2599151 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895426-40-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2599151
CAS No.: 895426-40-1
M. Wt: 440.49
InChI Key: HUHAPOBPYAYVDU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazole ring, a pyridine ring, and a thiophene ring . It’s part of a class of molecules that have been studied for their potential biological activities .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds containing similar structural motifs have been synthesized for their potential pharmacological activities. For instance, novel heterocyclic compounds derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, showcasing the importance of such structures in developing therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). These findings highlight the potential for the compound to be investigated for similar biological activities.

Anticancer Activity

Compounds with thiazole and pyridine moieties have been explored for their anticancer activities. Cobalt(II) complexes involving thiazol-2-yl and pyridin-2-ylmethylene motifs have shown promise in vitro against human breast cancer cell lines, indicating the potential therapeutic applications of structurally similar compounds (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Corrosion Inhibition

Thiazole based pyridine derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel, suggesting a potential industrial application for the compound . These inhibitors work by forming protective layers on the steel surface, highlighting the chemical's utility in materials science (Turuvekere K. Chaitra, Kikkeri Narasimha Shetty Mohana, & H. C. Tandon, 2016).

Dyeing Polyester Fibers

Arylazothiazole disperse dyes containing selenium and designed for polyester fibers were synthesized, showing high efficiency based on their antioxidant, antitumor, and antimicrobial activities. This suggests the versatility of thiazole derivatives in textile applications, potentially extending to the compound under discussion for specialized fabric treatments (M. Khalifa, S. Abdel‐Hafez, A. A. Gobouri, & M. I. Kobeasy, 2015).

Synthesis of Biologically Active Compounds

The synthesis of heterocyclic compounds, particularly involving thiophene and pyridine rings, underlines a broad interest in their biological and pharmaceutical properties. These compounds are key intermediates for developing novel drugs with potential applications in treating various diseases, suggesting a pathway for researching our compound of interest (C. Bonini, M. Funicello, Rosanna Scialpi, & P. Spagnolo, 2003).

Future Directions

The compound and its derivatives could be further studied for their potential biological activities . This could include testing against different bacterial strains, studying its interactions with various biological targets, and optimizing its structure for improved activity.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c1-12-5-6-14(28-2)17-18(12)30-20(22-17)23(11-13-4-3-9-21-10-13)19(25)15-7-8-16(29-15)24(26)27/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHAPOBPYAYVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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